Cardenolide B-1 Cardenolide B-1
Brand Name: Vulcanchem
CAS No.: 1318158-89-2
VCID: VC0221332
InChI: InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
SMILES: CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol

Cardenolide B-1

CAS No.: 1318158-89-2

Cat. No.: VC0221332

Molecular Formula: C30H44O8

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

Cardenolide B-1 - 1318158-89-2

Specification

CAS No. 1318158-89-2
Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
IUPAC Name 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Standard InChI InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O
Appearance Powder

Introduction

Chemical Identity and Characterization

Cardenolide B-1 is identified by the CAS registry number 1318158-89-2 and possesses the molecular formula C₃₀H₄₄O₈ . This compound has a calculated molecular weight of 532.7 g/mol (or 532.67 g/mol as reported by some sources) . The compound belongs to the broader family of cardenolide glycosides, which are steroid derivatives often containing structural groups derived from sugars .

Several synonyms exist for Cardenolide B-1, including its systematic IUPAC name: 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one . Alternative nomenclature includes "Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-8,14-epoxy-, (3β,5β)-" and "(3beta,5beta)-3-[(6-deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide" .

PropertyValueSource
CAS Number1318158-89-2
Molecular FormulaC₃₀H₄₄O₈
Molecular Weight532.7 g/mol
PubChem CID46872929
Creation DateSeptember 20, 2010
Last ModifiedMarch 1, 2025

Structural Features and Composition

Cardenolide B-1 demonstrates the characteristic structural features of cardenolides, which include a steroid core with methyl groups at C-10 and C-13 positions and a five-membered lactone ring (specifically a butenolide) at the C-17 position . The compound contains a glycosidic linkage, with a sugar moiety attached to the steroid nucleus .

Structural Components

The molecular structure of Cardenolide B-1 can be divided into two major components:

  • The aglycone (non-sugar) portion: This consists of the steroid nucleus and the characteristic butenolide ring that defines cardenolides .

  • The glycoside portion: A 6-deoxy-3-O-methyl-β-D-galactopyranosyl group attached via a glycosidic bond to the steroid core .

A distinctive structural feature of Cardenolide B-1 is the 8,14-epoxy bridge, which contributes to its three-dimensional conformation and potentially affects its biological activity . The compound also contains multiple stereogenic centers, with specific stereochemistry indicated by the 3β,5β designation in its alternative name .

Classification Within the Cardenolide Family

Cardenolide B-1 belongs to the broader class of cardenolides, which are a type of C(23)-steroids characterized by methyl groups at specific positions and the presence of a butenolide ring . Cardenolides as a class are often bioactive compounds, with many demonstrating cardiotonic properties that affect heart function through inhibition of the Na⁺/K⁺-ATPase enzyme .

Taxonomic Positioning

Within the hierarchy of natural products, Cardenolide B-1 can be classified as follows:

  • Class: Steroids

  • Subclass: Cardenolides (C(23)-steroids with butenolide ring)

  • Type: Cardenolide glycoside (containing sugar moiety)

  • Specific compound: Cardenolide B-1

This classification places it alongside other cardenolides such as digitoxin, digoxin, ouabain, and strophanthidin, though each possesses unique structural features and potentially different biological activities .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Date
ArctomCFN97830Cardenolide B-1 ≥98%5mg$6432021-12-16
CrysdotCD32002570Cardenolide B-1 95+%5mg$9902021-12-16

The relatively high price and small packaging size suggest that Cardenolide B-1 is primarily marketed for specialized research applications rather than industrial or pharmaceutical production scale . This pricing structure is consistent with other rare or specialized natural products that require complex isolation or synthesis procedures.

Research Gaps and Future Directions

The existing literature on Cardenolide B-1 reveals several areas requiring further investigation:

Structure-Activity Relationship Studies

Comparative analysis with other cardenolides could elucidate how specific structural features of Cardenolide B-1 contribute to its biological activity. Research on related compounds has demonstrated that the glycoside moiety plays a significant role in binding to potential target enzymes such as BACE1 (β-secretase) . Similar studies specific to Cardenolide B-1 could identify structure-activity relationships relevant to its potential applications.

Comprehensive Pharmacological Profiling

A systematic evaluation of Cardenolide B-1's pharmacological properties, including its effects on Na⁺/K⁺-ATPase inhibition, cardiovascular parameters, and potential neurological activities, would provide valuable insights into its therapeutic potential.

Toxicity Assessment

Given the known cardiotoxicity of many cardenolides, a thorough evaluation of Cardenolide B-1's safety profile would be essential for any potential therapeutic applications .

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